molecular formula C10H8O4 B14733132 5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione CAS No. 4988-51-6

5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione

Cat. No.: B14733132
CAS No.: 4988-51-6
M. Wt: 192.17 g/mol
InChI Key: HQFIIOPDBQMRIE-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione is an organic compound with the molecular formula C10H8O4 It is a derivative of naphthoquinone, characterized by the presence of hydroxyl groups at positions 5 and 8 and a dihydro structure at positions 2 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione typically involves the reduction of naphthoquinone derivatives. One common method includes the reduction of 5,8-dihydroxy-1,4-naphthoquinone using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative reducing agents such as sodium borohydride in an aqueous or alcoholic medium can be employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized naphthalene derivatives.

    Reduction: Fully saturated naphthalene derivatives.

    Substitution: Ethers, esters, and sulfonates.

Scientific Research Applications

5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential antioxidant properties and its role in cellular redox processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione involves its redox properties. The compound can undergo reversible oxidation and reduction, making it a potential candidate for redox cycling in biological systems. It can interact with cellular components such as enzymes and proteins, influencing various biochemical pathways. The hydroxyl groups play a crucial role in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dihydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to its dihydro structure, which imparts distinct chemical and physical properties. This structural feature influences its reactivity, making it suitable for specific applications in redox chemistry and biological systems .

Properties

IUPAC Name

5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-2,11-12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFIIOPDBQMRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2C1=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450045
Record name 1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4988-51-6
Record name 1,4-Naphthalenedione, 2,3-dihydro-5,8-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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